![molecular formula C16H16F2N2O2S3 B2880305 3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one CAS No. 1706059-93-9](/img/structure/B2880305.png)
3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one
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Overview
Description
The compound is a complex organic molecule, likely containing a thiazepan ring and a thioxothiazolidinone group, both of which are sulfur-containing heterocycles . The molecule also contains a 2,5-difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various methods. For instance, certain difluorophenyl-containing compounds were synthesized via Claisen-Schmidt condensation .Scientific Research Applications
Synthesis and Medicinal Chemistry
Thiazolidinone derivatives have been synthesized through various methods, including ionic liquid promoted spiroannulation, demonstrating their versatility in organic synthesis. For instance, Siddiqui et al. (2013) detailed a method for synthesizing novel spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepine, which highlights the chemical reactivity and potential for creating complex molecules with thiazolidinone cores for medicinal applications (Siddiqui et al., 2013).
Anticancer and Antimicrobial Properties
Several studies have explored the anticancer and antimicrobial activities of thiazolidinone derivatives. Holota et al. (2019) synthesized derivatives evaluated for trypanocidal activity, showing significant selectivity indices and non-toxicity towards human fibroblasts (Holota et al., 2019). Similarly, Chandrappa et al. (2010) investigated the in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives, demonstrating their potential in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).
Anticonvulsant Agents
Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, showing considerable anticonvulsant activity in tests. This study illustrates the potential of thiazolidinone compounds in developing new therapeutic agents for epilepsy and related disorders (Faizi et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S3/c17-10-1-2-12(18)11(7-10)13-3-4-19(5-6-24-13)14(21)8-20-15(22)9-25-16(20)23/h1-2,7,13H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXHVJCCAOIEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CN3C(=O)CSC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one |
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